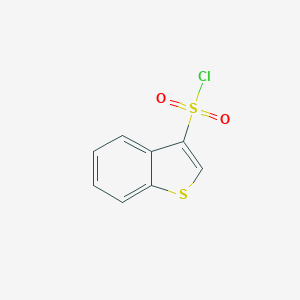

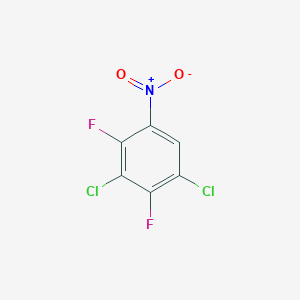

1,3-Dichloro-2,4-difluoro-5-nitrobenzène

Vue d'ensemble

Description

Invanz, connu scientifiquement sous le nom d'ertapenem sodique, est un antibiotique carbapénème utilisé pour traiter les infections modérées à sévères causées par des bactéries sensibles. Il est efficace contre une large gamme de bactéries aérobies et anaérobies Gram-positives et Gram-négatives . Invanz est couramment utilisé pour traiter les infections de l'abdomen, de la peau, des poumons et des voies urinaires, ainsi que les infections post-chirurgicales .

Applications De Recherche Scientifique

Invanz possède une large gamme d'applications en recherche scientifique, notamment :

Mécanisme d'action

Invanz agit en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie et inhibe les protéines de liaison à la pénicilline (PBP), qui sont essentielles à l'étape finale de transpeptidation de la synthèse du peptidoglycane dans les parois cellulaires bactériennes . Cette inhibition entraîne la perturbation de la biosynthèse de la paroi cellulaire, provoquant la mort des cellules bactériennes . Invanz a une forte affinité pour les PBP 1a, 1b, 2, 3, 4 et 5, avec une liaison préférentielle aux PBP 2 et 3 .

Méthodes De Préparation

Invanz est synthétisé par une série de réactions chimiques impliquant la formation de la structure cyclique carbapénème. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau carbapénème : Cela implique la cyclisation d'un cycle β-lactame avec une chaîne latérale thioéther.

Introduction du groupe 1-β-méthyle : Cette étape améliore la stabilité du composé contre l'hydrolyse par la déhydropeptidase-1 (DHP-1).

Purification finale et lyophilisation : Le composé est purifié puis lyophilisé pour produire une poudre stérile pour injection.

La production industrielle d'Invanz implique une filtration aseptique et un remplissage dans des flacons préstérilisés, suivi d'une lyophilisation .

Analyse Des Réactions Chimiques

Invanz subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Le cycle β-lactame peut être hydrolysé par les β-lactamases, ce qui conduit à l'inactivation de l'antibiotique.

Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels sur le cycle carbapénème, modifiant potentiellement son activité antibactérienne.

Réactions de substitution : Ces réactions peuvent se produire au niveau de la chaîne latérale thioéther, conduisant à la formation de divers dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent l'eau pour l'hydrolyse, des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions sont généralement des métabolites inactifs ou des dérivés modifiés du composé d'origine .

Mécanisme D'action

Invanz works by inhibiting bacterial cell wall synthesis. It binds to and inhibits penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to the disruption of cell wall biosynthesis, causing bacterial cell death . Invanz has a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 .

Comparaison Avec Des Composés Similaires

Invanz est unique parmi les antibiotiques carbapénèmes en raison de sa stabilité contre l'hydrolyse par la déhydropeptidase-1 (DHP-1), ce qui lui permet d'être administré sans inhibiteur de la DHP-1 . Des composés similaires comprennent :

Doxycycline : Un antibiotique tétracycline qui est efficace contre un large éventail d'infections, mais qui n'est pas un carbapénème.

Invanz se distingue par son schéma posologique en une seule prise par jour et son efficacité dans le traitement d'une variété d'infections avec un risque de développement de résistance moins élevé .

Propriétés

IUPAC Name |

1,3-dichloro-2,4-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2F2NO2/c7-2-1-3(11(12)13)6(10)4(8)5(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWALCRQILZGQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378829 | |

| Record name | 1,3-dichloro-2,4-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15952-70-2 | |

| Record name | 1,3-dichloro-2,4-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

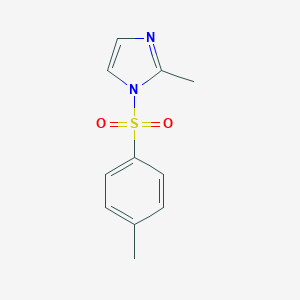

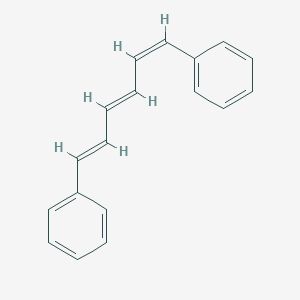

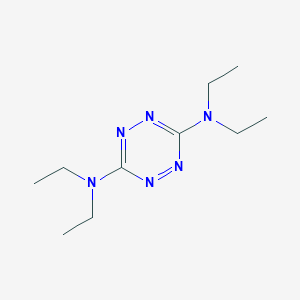

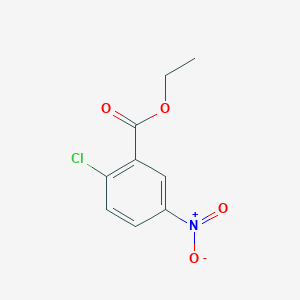

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt](/img/structure/B97918.png)

![Bis[2-(diethylamino)ethyl] adipate](/img/structure/B97927.png)

![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)